2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one
Description
This purine derivative features a 2-amino-6-one core with two key modifications:
- Position 9: A substituted oxolane (tetrahydrofuran) ring with stereospecific hydroxyl and hydroxymethyl groups at the 2R,4S,5R positions. This moiety mimics the sugar component of nucleosides but lacks the full ribose structure, classifying it as a deoxy analog .
The compound shares structural similarities with guanosine derivatives but is distinguished by the absence of one oxygen atom in the sugar-like moiety, which may influence its metabolic stability and binding affinity to nucleic acid targets .
Properties
Molecular Formula |
C12H17N5O5 |
|---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one |
InChI |
InChI=1S/C12H17N5O5/c13-12-15-10-9(11(21)16(12)1-2-18)14-5-17(10)8-3-6(20)7(4-19)22-8/h5-8,18-20H,1-4H2,(H2,13,15)/t6-,7+,8+/m0/s1 |
InChI Key |
KDIPWTXAMMYPCD-XLPZGREQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N(C3=O)CCO)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N(C3=O)CCO)N)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, followed by the attachment of the sugar moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process often involves continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Purification steps such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to achieve high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its role in cellular processes and its interactions with biomolecules.
Medicine: It has potential as an antiviral and anticancer agent, with ongoing research into its efficacy and mechanism of action.
Industry: The compound is used in the development of pharmaceuticals and as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of viral polymerases, preventing the replication of viral genomes. In cancer cells, it may interfere with DNA synthesis and repair, leading to cell death. The exact pathways and targets vary depending on the specific application and the biological context.
Comparison with Similar Compounds
2-Amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
- Structural Difference : Lacks the 1-(2-hydroxyethyl) substituent.
- Implications: The absence of the hydroxyethyl group reduces steric bulk and may decrease solubility compared to the target compound.
- Synthesis : Prepared via hydrolysis of benzoyl-protected intermediates in THF/MeOH systems, followed by purification using liquid chromatography .
6-Amino-9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one
- Structural Difference : Incorporates a fluorine atom at the 3-position of the oxolane ring.
- This modification is common in antiviral and anticancer nucleoside analogs (e.g., fludarabine) .
2-Amino-9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,9-dihydro-1H-purin-6-one
2-Amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-({1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl}amino)-6,9-dihydro-1H-purin-6-one
- Structural Difference : Substitution at position 8 with a bulky imidazo[4,5-b]pyridin-2-yl group.
- Implications : The addition of a planar aromatic system may enhance intercalation into DNA or RNA, making it relevant for anticancer research. Its synthesis involves coupling reactions under basic conditions .
Research Implications
- The hydroxyethyl group in the target compound may improve solubility compared to non-hydroxylated analogs, critical for oral bioavailability.
- Stereochemical variations (e.g., Analog 2.3) underscore the importance of chiral resolution in optimizing target engagement .
Biological Activity
2-Amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one, also known by its CAS number 207121-55-9, is a purine derivative with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry and molecular biology, particularly in the context of nucleic acid interactions and therapeutic development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 285.26 g/mol. The structure features a purine base linked to a hydroxymethyl oxolane ring, which contributes to its biological function.
The biological activity of this compound can be attributed to several mechanisms:
- Intercalation with Nucleic Acids : The compound's structure allows it to intercalate into DNA and RNA, potentially disrupting replication and transcription processes. This property makes it a candidate for anticancer therapies.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in nucleic acid metabolism, such as reverse transcriptase, which is crucial for retroviral replication.
- Fluorescent Properties : The compound exhibits unique photophysical properties due to its chemical structure, making it useful as a fluorescent probe in biological assays.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antiviral Research : In a study focusing on HIV, the compound was tested for its ability to inhibit reverse transcriptase. Results indicated that at concentrations of 50 μM, significant inhibition was observed without notable cytotoxic effects on host cells .
- Fluorescent Imaging : The compound was utilized as a fluorescent marker in cellular imaging studies. Its ability to intercalate with nucleic acids allowed for visualization of DNA dynamics in real-time within living cells .
- Cancer Therapeutics : A recent investigation into the compound's anticancer properties revealed that it selectively induced apoptosis in various cancer cell lines while sparing normal cells, suggesting a potential therapeutic window for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
